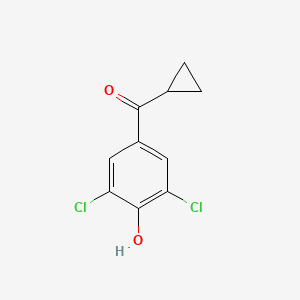
2,6-Dichloro-4-cyclopropanecarbonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by the presence of two chlorine atoms and a cyclopropanecarbonyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-cyclopropanecarbonylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the cyclopropanecarbonyl group. One common method involves the reaction of 2,6-dichlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the compound in high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclopropanecarbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-cyclopropanecarbonylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the cyclopropanecarbonyl group.
2,6-Dichloro-4-methylphenol: Contains a methyl group instead of the cyclopropanecarbonyl group.
2,6-Dichloro-4-trifluoromethylphenol: Features a trifluoromethyl group in place of the cyclopropanecarbonyl group
Uniqueness
2,6-Dichloro-4-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s interactions with other molecules and its overall stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
cyclopropyl-(3,5-dichloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
Clave InChI |
WWBVKDGEFXITJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


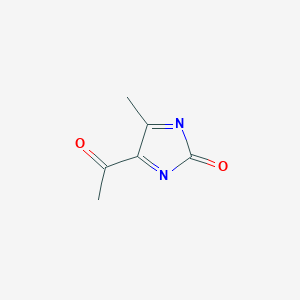
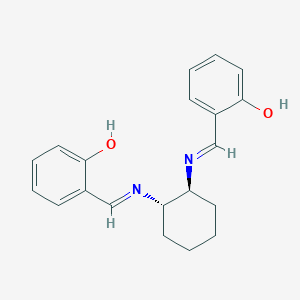
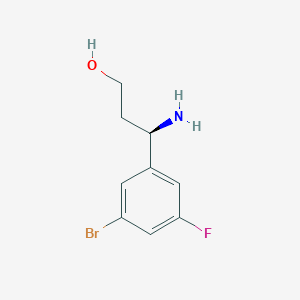
amine](/img/structure/B15241629.png)
![2,3,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241634.png)
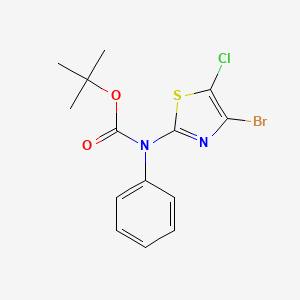
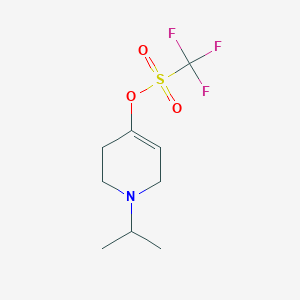
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
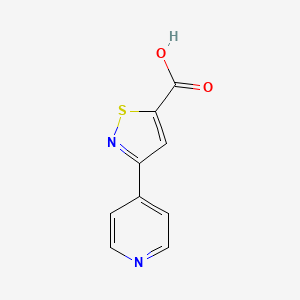
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
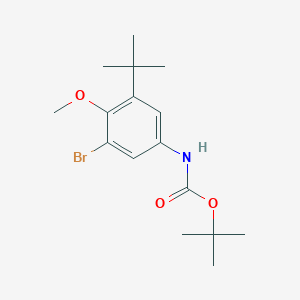
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
